molecular formula C19H19NO5S B5132143 dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate

dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate

Cat. No. B5132143
M. Wt: 373.4 g/mol
InChI Key: NQRDSFRWUGLJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPA is a derivative of isophthalic acid and is widely used in the synthesis of organic compounds.

Mechanism of Action

The mechanism of action of dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate is not well understood. However, it is believed that dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate exerts its biological activity by interacting with cellular targets, such as enzymes, receptors, and DNA. The phenylthio group in dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate is believed to play a crucial role in its biological activity.
Biochemical and Physiological Effects:
dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate has also been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. In addition, dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate. One area of interest is the development of new synthetic methods for dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate and its derivatives. Another area of research is the investigation of the biological activity of dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate and its derivatives. This could include the screening of dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate derivatives for their anticancer, antifungal, and antibacterial activities. Additionally, the development of new materials based on dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate could have applications in areas such as drug delivery and tissue engineering.

Synthesis Methods

The synthesis of dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate is a multi-step process that involves the reaction of isophthalic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with phenylthioacetic acid to form the intermediate product. The final step involves the reaction of the intermediate product with dimethylamine to form dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate. The overall reaction can be represented as:

Scientific Research Applications

Dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate has been used as a building block for the synthesis of various bioactive compounds. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate has also been used in the synthesis of fluorescent dyes and as a cross-linking agent in the production of polymers.

properties

IUPAC Name

dimethyl 5-(3-phenylsulfanylpropanoylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-24-18(22)13-10-14(19(23)25-2)12-15(11-13)20-17(21)8-9-26-16-6-4-3-5-7-16/h3-7,10-12H,8-9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRDSFRWUGLJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CCSC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.